molecular formula C22H22FN7O3S B3413233 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine CAS No. 946206-94-6

1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine

Cat. No.: B3413233
CAS No.: 946206-94-6
M. Wt: 483.5 g/mol
InChI Key: KSCWNVDJUVINOR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core linked to a piperazine sulfonyl group. The structure features a 3-fluorophenyl substituent on the triazole ring and a 4-methoxy-3-methylbenzenesulfonyl group on the piperazine moiety. Its design likely targets kinase inhibition or receptor modulation, given the structural similarity to bioactive triazolo-pyrimidines reported in pharmaceutical research .

Properties

IUPAC Name

3-(3-fluorophenyl)-7-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O3S/c1-15-12-18(6-7-19(15)33-2)34(31,32)29-10-8-28(9-11-29)21-20-22(25-14-24-21)30(27-26-20)17-5-3-4-16(23)13-17/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCWNVDJUVINOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a triazolo-pyrimidine core linked to a piperazine moiety and a sulfonyl group. Its structural formula can be represented as follows:

C22H22FN7O2S\text{C}_{22}\text{H}_{22}\text{F}\text{N}_7\text{O}_2\text{S}

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating potent antiproliferative effects .

Cell LineIC50 Value (µM)
A5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

These results suggest that the compound may function as a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are critical in tumor growth and metastasis. The inhibition of these targets leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, compounds containing triazolo-pyrimidine frameworks have also been evaluated for antimicrobial activity. The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent .

Case Studies

  • Study on Anticancer Activity :
    A study published in Frontiers in Chemistry evaluated the antiproliferative effects of several triazolo derivatives, including the compound . The study found that treatment with the compound resulted in significant apoptosis in cancer cells as evidenced by flow cytometry analysis .
  • Antimicrobial Efficacy :
    Another investigation assessed the antimicrobial properties of similar triazolo compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antibiotics .

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Fluorine vs. Methoxy/Ethoxy : The electron-withdrawing fluorine atom on the phenyl ring enhances metabolic stability and may improve binding affinity to hydrophobic enzyme pockets compared to methoxy/ethoxy groups .
  • Aromatic vs. Aliphatic Sulfonyl : The 4-methoxy-3-methylbenzenesulfonyl group in the target compound likely improves aqueous solubility and π-π stacking interactions relative to propane-1-sulfonyl .

Bioactivity Profiles

  • Antiplatelet Activity: Analogues like 16m and 7u () exhibit antiplatelet activity via P2Y12 receptor antagonism. The target compound’s fluorophenyl group may enhance selectivity over adenosine receptors, a common off-target effect in triazolo-pyrimidines .
  • Antibacterial Potential: Structural similarity to 7v () suggests possible antibacterial activity, though the methyl-methoxy sulfonyl group could reduce membrane permeability compared to aliphatic sulfonyl derivatives .

Computational and Clustering Analysis

Using Butina and Jarvis-Patrick algorithms (), the target compound clusters with triazolo-pyrimidines bearing aromatic sulfonyl groups. Key discriminators include:

  • Tanimoto Coefficient : >0.85 with 4-methoxybenzenesulfonyl derivatives () but <0.6 with aliphatic sulfonyl analogues ().
  • Pharmacophore Features : The fluorine atom and methoxy-methyl sulfonyl group create a unique electrostatic profile, distinguishing it from chlorine-substituted analogues () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine

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